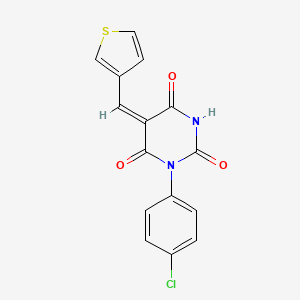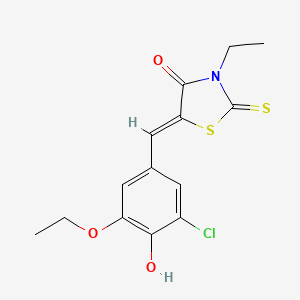![molecular formula C22H16N4O4 B5115954 N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide), also known as PDPF, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a diazo compound that contains both furan and phenyl groups, and its unique chemical structure makes it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) is not well understood, but it is believed to involve the formation of a diazo intermediate that can undergo various reactions with other molecules. The unique chemical structure of N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) makes it a versatile compound that can interact with a variety of biomolecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
Studies have shown that N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) can have a variety of biochemical and physiological effects, depending on the specific application. For example, N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) in lab experiments is its versatility. N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) can be used as a building block for the synthesis of a variety of compounds, including sensors, inhibitors, and fluorescent probes. However, one limitation of using N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) is its potential toxicity. N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) is a diazo compound, which can be hazardous if not handled properly. Researchers must take appropriate safety precautions when working with N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide).
Direcciones Futuras
There are many potential future directions for research involving N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide). One area of research that shows promise is the development of new sensors for detecting specific biomolecules, such as proteins or nucleic acids. Another area of research is the development of new inhibitors for specific enzymes or pathways. Additionally, researchers may explore the potential therapeutic applications of N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) for various diseases or conditions.
Métodos De Síntesis
The synthesis of N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) is a complex process that involves multiple steps. One common method for synthesizing N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) involves the reaction of 4-nitrophenylhydrazine with 2-furoyl chloride, followed by reduction with sodium dithionite to yield N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide). Other methods for synthesizing N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) have also been reported in the literature, including the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) has been studied extensively for its potential applications in scientific research. One area of research where N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) has shown promise is in the development of new sensors for detecting various analytes. N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide) has been used as a building block for the synthesis of fluorescent sensors that can detect metal ions, amino acids, and other small molecules.
Propiedades
IUPAC Name |
N-[3-(furan-2-carbonylamino)-4-phenyldiazenylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(19-8-4-12-29-19)23-16-10-11-17(26-25-15-6-2-1-3-7-15)18(14-16)24-22(28)20-9-5-13-30-20/h1-14H,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCLHVBEWAKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301039651 |
Source


|
| Record name | 2-Furancarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301039651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418773-00-9 |
Source


|
| Record name | 2-Furancarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301039651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)
![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
